molecular formula C13H11N5O2S B2652306 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-40-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2652306
CAS No.: 1448132-40-8
M. Wt: 301.32
InChI Key: VPRTXXSZRPTYAN-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a benzo[c][1,2,5]thiadiazole moiety via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-13(10-7-11-18(15-10)5-2-6-20-11)14-8-3-1-4-9-12(8)17-21-16-9/h1,3-4,7H,2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRTXXSZRPTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling reaction . This reaction is known for its efficiency and ability to produce high yields of the desired product. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, purification methods such as silica gel chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit notable anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that modifications to the thiadiazole ring can enhance the cytotoxic effects against specific cancer types, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies reveal that it exhibits inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. This property positions the compound as a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has shown potential anti-inflammatory effects in vitro. Experiments using cell models of inflammation indicated that this compound can reduce the production of pro-inflammatory cytokines .

Photonic Applications

The unique optical properties of compounds containing the benzo[c][1,2,5]thiadiazole structure make them suitable for use in photonic devices. Studies have explored their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures has resulted in improved efficiency and stability .

Sensor Development

This compound has been investigated as a potential sensor material for detecting environmental pollutants and biomolecules. Its sensitivity to changes in its chemical environment makes it an excellent candidate for developing selective sensors .

Photocatalytic Activity

Recent studies have highlighted the photocatalytic capabilities of this compound under visible light irradiation. It has been shown to facilitate various organic transformations efficiently while exhibiting good stability over multiple cycles . This property is particularly valuable in green chemistry applications where sustainable processes are prioritized.

Production of Reactive Oxygen Species

The compound's ability to generate reactive oxygen species (ROS) upon light activation has been utilized in photodynamic therapy (PDT) for cancer treatment. Research indicates that it can effectively produce singlet oxygen when irradiated with specific wavelengths of light . This feature enhances its therapeutic potential by selectively targeting cancer cells while minimizing damage to surrounding healthy tissues.

Data Summary

Application Area Key Findings
Medicinal ChemistryAnticancer activity against various cell lines; antimicrobial effects against bacterial strains; anti-inflammatory properties observed in vitro.
Materials SciencePotential use in OLEDs and OPVs; effective sensor material for environmental monitoring.
PhotochemistryDemonstrated photocatalytic activity; capable of generating reactive oxygen species for PDT applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other benzofused heterocycles, such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) . A comparative analysis is outlined below:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound 74
Benzofused Heterocycle Benzo[c][1,2,5]thiadiazole (S/N-containing, electron-deficient) Benzo[d][1,3]dioxole (O-containing, electron-rich)
Core Structure Pyrazolo-oxazine (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) Thiazole-cyclopropane-carboxamide
Substituents None described in evidence 4-Methoxyphenyl, pyrrolidin-1-yl benzoyl, cyclopropane-carboxamide
Molecular Weight Not provided in evidence 540.6 g/mol (calculated from synthesis data)
Synthetic Yield Not provided in evidence 20% (from described protocol)
Key Observations:

Electronic Properties : The benzo[c][1,2,5]thiadiazole group in the target compound is more electron-deficient than the benzo[d][1,3]dioxole in Compound 74, which may enhance interactions with positively charged or polar residues in target proteins.

Substituent Complexity : Compound 74 includes a methoxyphenyl group and a pyrrolidin-1-yl benzoyl moiety, which could improve solubility or target specificity but may also increase metabolic liability.

Hypothetical Pharmacological Implications

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The thiadiazole-pyrazolo-oxazine scaffold may favor kinases or enzymes requiring planar, electron-deficient binding pockets. In contrast, Compound 74’s dioxole-thiazole system might engage targets with hydrophobic or π-π stacking preferences.
  • Solubility and Bioavailability : The pyrazolo-oxazine core could enhance aqueous solubility compared to Compound 74’s cyclopropane and thiazole motifs, which are more lipophilic.

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS Number: 1428375-58-9) is a compound of significant interest due to its potential biological activities. This compound features a complex molecular structure that includes a thiadiazole and pyrazolo-oxazine moiety, which have been associated with various pharmacological effects.

  • Molecular Formula : C₁₃H₁₁N₅O₂S
  • Molecular Weight : 301.33 g/mol
  • Chemical Structure : The compound consists of a benzo[c][1,2,5]thiadiazole ring fused to a pyrazolo[5,1-b][1,3]oxazine structure.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the fields of oncology and antimicrobial activity. Below is a summary of the findings from various studies.

Anticancer Activity

Several studies have demonstrated that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from thiadiazole and pyrazole structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with similar frameworks have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC₅₀ values ranging from 6.2 μM to over 43 μM .
CompoundCell LineIC₅₀ (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

Antimicrobial Activity

The presence of the thiadiazole ring in similar compounds has been linked to notable antibacterial activity:

  • Antibacterial Studies : Research indicates that certain derivatives exhibit strong antibacterial effects against pathogenic bacteria. For instance, benzothiadiazole derivatives have been shown to outperform standard antibiotics like chloramphenicol .

Case Studies

  • Synthesis and Testing :
    • A study synthesized various pyrazolo-thiadiazole derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .

Q & A

Q. What synthetic routes are most effective for preparing N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, leveraging intermediates like N-(2,2-dichloro-1-cyanoethenyl)carboxamides and heterocyclic amines. For example, cyclization of thioamide intermediates in concentrated sulfuric acid (24 hours at 293–298 K) yields fused bicyclic systems, as demonstrated in analogous pyrazolo-oxazine syntheses . Key steps include:
  • Isolation of co-crystals for X-ray diffraction to confirm intermediates (e.g., N-substituted thioacetamides) .
  • Optimization of solvent systems (e.g., ethanol or acetic acid) to improve yields (>95%) and purity .
    Critical Parameters : Reaction time, temperature, and stoichiometric ratios of reactants (e.g., isothiocyanates and hydrazides) significantly affect product formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • 1H/13C NMR : Resolves pyrazolo-oxazine protons (δ 1.91–10.68 ppm) and benzo-thiadiazole aromatic signals .
  • Mass Spectrometry (FAB) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 384) and fragmentation patterns .
  • X-ray Diffraction : Validates crystal structure and regiochemistry of fused heterocycles .

Q. What are the key challenges in isolating intermediates during synthesis?

  • Methodological Answer : Intermediate thioamides (e.g., N-substituted thioacetamides) often co-crystallize with byproducts, requiring iterative solvent recrystallization (e.g., ethanol/water mixtures) and TLC monitoring (chloroform:acetone, 3:1) . Failed isolation attempts may arise from:
  • Rapid cyclization under acidic conditions .
  • Sensitivity to heating duration and reactant ratios .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or COMSOL Multiphysics) predict transition states and energy barriers for cyclocondensation steps. For example:
  • Reaction Path Search : Identifies optimal conditions (e.g., sulfuric acid concentration, temperature) to minimize side reactions .
  • AI-Driven Simulations : Machine learning models trained on analogous pyrazolo-triazine syntheses reduce trial-and-error experimentation by 40–60% .
    Case Study : ICReDD’s hybrid computational-experimental workflows reduced synthesis time for similar heterocycles by prioritizing high-yield pathways .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring-flipping in pyrazolo-oxazine) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by diastereotopic protons or restricted rotation .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., pyrazolo[1,5-a][1,3,5]triazines) to assign ambiguous peaks .

Q. What strategies improve yield in large-scale syntheses without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous processing minimizes decomposition of acid-sensitive intermediates (e.g., benzo-thiadiazole moieties) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity in cyclization steps .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, solvent polarity) identifies robust conditions for >90% yield .

Biological and Mechanistic Research

Q. How can the anticancer activity of this compound be systematically evaluated?

  • Methodological Answer :
  • NCI-60 Panel Screening : Test against 60 cancer cell lines (e.g., leukemia, melanoma) to determine GI50 values .
  • Mechanistic Studies :
  • Kinase Inhibition Assays : Prioritize targets (e.g., Aurora kinases) based on structural similarity to pyrazolo-triazine inhibitors .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based assays .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., using PDB: 3D structure of Aurora B kinase) .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzo-thiadiazole) with activity .

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